2,3-Dichlorobenzaldehyde

Thermodynamics Phase Transition Process Chemistry

2,3-Dichlorobenzaldehyde (CAS 31155-09-6, C₇H₄Cl₂O, MW 175.01) is the non-substitutable regioisomer specifically required for the commercial synthesis of the calcium channel blocker felodipine per the patented route (US 5,977,369). Substitution with 2,4- or 2,6-isomers yields pharmacologically distinct derivatives, not the API. Its distinct ortho- and meta-chlorine substituents control regioselectivity in Claisen-Schmidt condensations and cyclizations. Typical specifications: ≥98% purity (GC) to ensure efficient conversion. Also serves as a versatile building block for thiazine, oxazine, isoxazole, pyrazole, and pyrimidine heterocycles. Well-characterized thermodynamic profile (Ttp = 334.66 K, ΔHfus = 20.24 kJ·mol⁻¹) facilitates solid-state process design. Ship ambient; store desiccated under argon.

Molecular Formula C7H4Cl2O
Molecular Weight 175.01 g/mol
CAS No. 31155-09-6
Cat. No. B3423644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dichlorobenzaldehyde
CAS31155-09-6
Molecular FormulaC7H4Cl2O
Molecular Weight175.01 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)Cl)C=O
InChIInChI=1S/C7H4Cl2O/c8-6-3-1-2-5(4-10)7(6)9/h1-4H
InChIKeyLLMLNAVBOAMOEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 250 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dichlorobenzaldehyde (CAS 31155-09-6) for Felodipine Synthesis & Halogenated Benzaldehyde Procurement


2,3-Dichlorobenzaldehyde (CAS 31155-09-6) is a dihalogenated aromatic aldehyde, white to off-white crystalline solid at room temperature . Its ortho- and meta-chlorine substituents confer distinct electronic and steric properties, influencing reactivity, crystal packing, and thermodynamic behavior compared to other dichlorobenzaldehyde regioisomers [1]. It is a critical intermediate in the synthesis of the antihypertensive drug felodipine and serves as a building block for heterocyclic compounds in pharmaceutical and agrochemical research [2].

Why 2,3-Dichlorobenzaldehyde Cannot Be Simply Replaced by Other Dichlorobenzaldehyde Isomers


Although all six dichlorobenzaldehyde isomers share the same molecular formula (C₇H₄Cl₂O) and molecular weight (175.01 g/mol), they are not interchangeable in synthetic or industrial contexts. The specific 2,3-substitution pattern dictates regioselective reactivity in condensation reactions, determines crystal packing energetics that affect formulation and handling, and defines distinct thermodynamic phase transition parameters critical for process design and quality control [1][2]. For example, the 2,3-isomer exhibits a lower melting temperature and enthalpy of fusion than the 2,4-isomer, directly impacting its suitability in specific melt-based or solid-state reaction protocols. Furthermore, the 2,3-regioisomer is the specifically required starting material for the commercial synthesis of the calcium channel blocker felodipine; substitution with the 2,4- or 2,6-isomer would yield an entirely different dihydropyridine derivative with distinct pharmacological properties, not the active pharmaceutical ingredient (API) [3].

Quantitative Differentiation Evidence: 2,3-Dichlorobenzaldehyde vs. Closest Analogs


Differential Scanning Calorimetry: Lower Melting Enthalpy than 2,4- and 2,6-Isomers

Differential Scanning Calorimetry (DSC) analysis reveals that 2,3-Dichlorobenzaldehyde exhibits a significantly lower molar enthalpy of fusion (ΔcrlHm°) compared to the 2,4- and 2,6-dichloro regioisomers. This quantitative difference is critical for predicting behavior in solid-state reactions, melt crystallizations, and thermal stability assessments [1].

Thermodynamics Phase Transition Process Chemistry

Melting Point (Triple Point Temperature): Distinct from 2,4- and 2,6-Dichlorobenzaldehyde

The triple point temperature (Ttp), closely approximating the melting point, for 2,3-Dichlorobenzaldehyde is significantly lower than that of its 2,4- and 2,6-dichloro isomers. This fundamental physical property is a primary identifier for purity assessment and a critical parameter in designing recrystallization or sublimation purification protocols [1].

Thermodynamics Physical Property Quality Control

Crystal Structure: Isostructural with 2,6-Isomer but with Distinct Intermolecular Interaction Energetics

Single-crystal X-ray diffraction analysis of the six dichlorobenzaldehyde isomers reveals that the 2,3- and 2,6-isomers are unexpectedly isostructural, sharing the same space group and similar unit cell parameters. However, quantification of intermolecular interaction energies via the SCDS-PIXEL method demonstrates that the specific stacking and C-H···O interaction energies differ due to the distinct relative positions of the chlorine substituents. In the 2,3-isomer, stacking interactions are the most stabilizing in the structure, a feature not universally observed across all isomers [1].

Crystallography Solid-State Chemistry Polymorphism

Synthetic Utility: Required Starting Material for Felodipine API Synthesis

A patented process for the preparation of felodipine, a dihydropyridine calcium channel blocker, explicitly requires 2,3-dichlorobenzaldehyde as the starting material. The synthesis involves a two-step condensation: first, 2,3-dichlorobenzaldehyde is condensed with methyl acetoacetate; the resulting intermediate is then reacted with ethyl aminocrotonate to yield felodipine. Use of any other dichlorobenzaldehyde isomer would result in a different regioisomer of the dihydropyridine product, which would not be felodipine and would lack regulatory approval [1].

Pharmaceutical Synthesis API Intermediate Dihydropyridine

Validated Application Scenarios for 2,3-Dichlorobenzaldehyde Based on Quantitative Differentiation


Large-Scale Felodipine API and Intermediate Manufacturing

This compound is the non-substitutable starting material for the commercial synthesis of the antihypertensive drug felodipine. The patented synthetic route (US 5,977,369) specifically calls for 2,3-dichlorobenzaldehyde to ensure the correct regioisomer of the dihydropyridine product is formed [1]. Procurement for this application demands strict adherence to the 2,3-isomer, with typical purity specifications of ≥98% (GC) to ensure efficient conversion and minimize byproduct formation in the subsequent condensation and cyclization steps.

Synthesis of Heterocyclic Building Blocks via Chalcone Intermediates

The 2,3-dichloro substitution pattern provides a unique electronic environment for Claisen-Schmidt condensations to form chalcones. These chalcones serve as versatile intermediates for constructing thiazine, oxazine, isoxazole, pyrazole, and pyrimidine derivatives [1][2]. The distinct reactivity profile of the 2,3-isomer, influenced by the ortho-chlorine's steric and electronic effects, may lead to different yields or regioselectivities in these heterocyclization reactions compared to other dichlorobenzaldehydes.

Solid-State Formulation and Process Development Studies

The well-characterized thermodynamic properties of the 2,3-isomer—specifically its lower melting point (Ttp = 334.66 K) and enthalpy of fusion (20.24 kJ·mol⁻¹) compared to the 2,4- and 2,6-isomers—make it a valuable model compound for studying the impact of regioisomerism on solid-state behavior [1]. Its unique crystal packing, where stacking interactions dominate lattice stabilization, also makes it an interesting subject for crystal engineering and the development of co-crystals or solid dispersions to improve bioavailability of downstream APIs.

Synthesis of Pesticidal and Herbicidal Intermediates

Patents and literature indicate that 2,3-dichlorobenzaldehyde is a key intermediate in the synthesis of certain sulfone herbicides and other pesticidal compounds [1]. The specific chlorine substitution pattern is crucial for the biological activity of the final active ingredient. For researchers developing novel crop protection agents, the 2,3-isomer offers a distinct scaffold for structure-activity relationship (SAR) studies, and its procurement is essential for the consistent production of these patented intermediates.

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